Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-
CAS No.: 643028-95-9
Cat. No.: VC16905028
Molecular Formula: C11H18N5O5P
Molecular Weight: 331.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 643028-95-9 |
|---|---|
| Molecular Formula | C11H18N5O5P |
| Molecular Weight | 331.27 g/mol |
| IUPAC Name | [3-(6-aminopurin-9-yl)-4-methoxybutoxy]methylphosphonic acid |
| Standard InChI | InChI=1S/C11H18N5O5P/c1-20-4-8(2-3-21-7-22(17,18)19)16-6-15-9-10(12)13-5-14-11(9)16/h5-6,8H,2-4,7H2,1H3,(H2,12,13,14)(H2,17,18,19) |
| Standard InChI Key | ZJJCHJPFWDFCRS-UHFFFAOYSA-N |
| Canonical SMILES | COCC(CCOCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure combines a purine moiety (6-amino-9H-purin-9-yl) with a phosphonic acid group linked via a methoxybutoxy-methyl chain. The purine base, a fundamental component of nucleic acids, contributes to its potential interactions with biological systems, while the phosphonic acid group enhances its stability and reactivity .
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: 331.27 g/mol.
-
IUPAC Name: [3-(6-aminopurin-9-yl)-4-methoxybutoxy]methylphosphonic acid.
The phosphonic acid group () distinguishes this compound from phosphate esters, offering resistance to enzymatic hydrolysis and improved thermodynamic stability .
Structural Features
-
Purine Core: The 6-amino substituent on the purine ring facilitates hydrogen bonding, critical for targeting enzymes like CD73, a key player in adenosine-mediated immunosuppression .
-
Methoxybutoxy Linker: This chain enhances solubility and modulates membrane permeability.
-
Phosphonic Acid Group: Provides acidity ( and ) and chelating properties, enabling interactions with metal ions and biological targets .
Synthesis and Optimization
Synthetic Pathways
The synthesis of [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl] phosphonic acid involves reacting unprotected nucleosides with methylene diphosphonic acid under controlled conditions . Key steps include:
-
Phosphonylation:
-
Purification:
Challenges and Solutions
-
Byproduct Formation: Competing reactions at the 2′- and 3′-positions of the ribose moiety necessitate rigorous chromatography .
-
Stability: The phosphonic acid group’s sensitivity to pH requires neutral buffering during synthesis .
Biological Activity and Applications
Comparative Analysis with Related Compounds
Structural modifications, such as 7-deaza purine or N3-methyl uracil, enhance target specificity .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Solubility: High aqueous solubility due to ionizable phosphonic acid groups () .
-
Stability: Resists enzymatic degradation compared to phosphate esters, making it suitable for oral administration .
Pharmacokinetic Challenges
-
Bioavailability: The polar phosphonic acid group may limit membrane permeability, necessitating prodrug strategies .
-
Metabolism: Likely undergoes minimal hepatic metabolism, favoring renal excretion.
Future Research Directions
Target Validation
-
CD73 Inhibition: Confirm binding affinity and selectivity via crystallography and enzyme assays .
-
Immune Modulation: Evaluate synergy with checkpoint inhibitors (e.g., anti-PD-1) in preclinical models .
Prodrug Development
-
Ester Prodrugs: Mask phosphonic acid groups to enhance absorption, followed by enzymatic hydrolysis in vivo .
-
Nanocarriers: Encapsulate the compound in liposomes or polymeric nanoparticles to improve tumor targeting.
Toxicity Profiling
-
Acute Toxicity: Assess LD in rodent models.
-
Genotoxicity: Screen for mutagenicity via Ames test.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume